molecular formula C10H18O3 B14569350 3-Methylcyclohex-2-en-1-ol;propanoic acid CAS No. 61441-60-9

3-Methylcyclohex-2-en-1-ol;propanoic acid

Cat. No.: B14569350
CAS No.: 61441-60-9
M. Wt: 186.25 g/mol
InChI Key: RSLMSHUTROTFES-UHFFFAOYSA-N
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Description

3-Methylcyclohex-2-en-1-ol;propanoic acid is a compound that combines the structural features of both 3-methylcyclohex-2-en-1-ol and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylcyclohex-2-en-1-ol typically involves the Ireland-Claisen rearrangement of a 3-methyl-substituted ester of (1R)-3-methyl-2-cyclohexen-1-ol as a key step . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . The preparation of propanoic acid can be achieved through the hydrolysis of propionitrile or the oxidation of propionaldehyde.

Industrial Production Methods

Industrial production of 3-methylcyclohex-2-en-1-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Propanoic acid is industrially produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohex-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aldehydes and ketones to form enones, which are important intermediates in organic synthesis .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include enones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As an antiaggregative pheromone, it likely interacts with receptors in the nervous system of insects, inhibiting aggregation behavior . In medicinal applications, it may interact with vitamin D receptors, influencing calcium homeostasis and bone health.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylcyclohex-2-en-1-ol is unique due to its dual functionality as both an alcohol and an enone, allowing it to participate in a wide range of chemical reactions and applications. Its role as an antiaggregative pheromone further distinguishes it from other similar compounds.

Properties

CAS No.

61441-60-9

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-methylcyclohex-2-en-1-ol;propanoic acid

InChI

InChI=1S/C7H12O.C3H6O2/c1-6-3-2-4-7(8)5-6;1-2-3(4)5/h5,7-8H,2-4H2,1H3;2H2,1H3,(H,4,5)

InChI Key

RSLMSHUTROTFES-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC1=CC(CCC1)O

Origin of Product

United States

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